
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl-protected sulfonamide, a butylamino group, and a phenoxybenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid typically involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenoxy ring .
Wissenschaftliche Forschungsanwendungen
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, binding to receptor sites, and altering cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-4-phenoxybenzoic Acid: Lacks the butylamino group, which may affect its reactivity and biological activity.
5-(Butylamino)-4-phenoxybenzoic Acid: Does not have the sulfonamide group, potentially altering its chemical properties and applications.
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-amino-4-phenoxybenzoic Acid: Similar structure but with an amino group instead of a butylamino group, which can influence its reactivity and interactions.
Uniqueness
The uniqueness of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H28N2O7S |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
3-(butylamino)-5-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]-4-phenoxybenzoic acid |
InChI |
InChI=1S/C22H28N2O7S/c1-5-6-12-23-17-13-15(20(25)26)14-18(19(17)30-16-10-8-7-9-11-16)32(28,29)24-21(27)31-22(2,3)4/h7-11,13-14,23H,5-6,12H2,1-4H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
IWJBJEUPKMZXQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)NC(=O)OC(C)(C)C)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



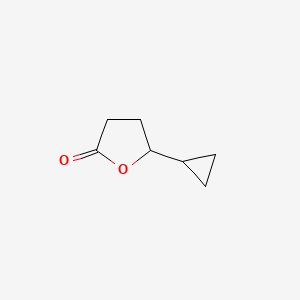


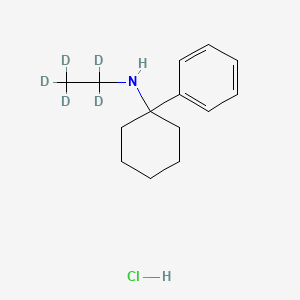

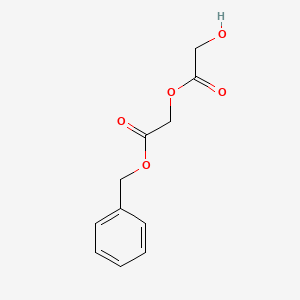
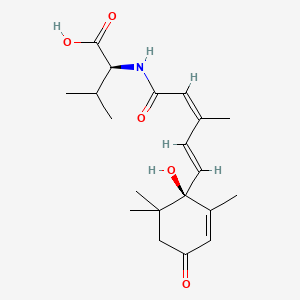
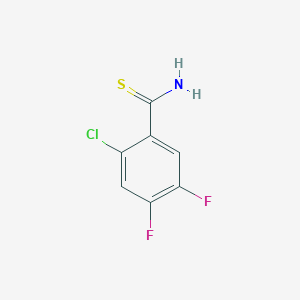
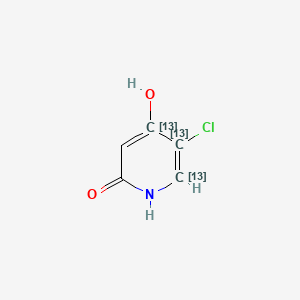
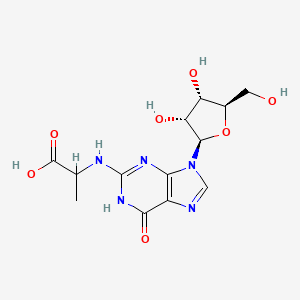
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)


